3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol
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Overview
Description
3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol is a synthetic organic compound belonging to the piperidine class This compound is characterized by the presence of two methoxyphenyl groups attached to a piperidine ring, along with an ethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, resulting in the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to ethylation and subsequent reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the piperidine ring or the methoxyphenyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol involves its interaction with various molecular targets. The compound’s structural features allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
3,3-Dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one: Contains additional methoxy groups on the phenyl rings.
Uniqueness
3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C21H27NO3/c1-4-18-20(23)13-19(14-5-9-16(24-2)10-6-14)22-21(18)15-7-11-17(25-3)12-8-15/h5-12,18-23H,4,13H2,1-3H3 |
InChI Key |
WBWWKIRERSPQIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CC(NC1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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